REACTION_CXSMILES
|
Cl.[NH:2]1[CH2:5][C:4](=[CH:6][C:7]#[N:8])[CH2:3]1.[F:9][C:10]1[C:24]([C:25]([F:28])([F:27])[F:26])=[N:23][CH:22]=[CH:21][C:11]=1[C:12]([N:14]1[CH2:19][CH2:18][C:17](=O)[CH2:16][CH2:15]1)=[O:13].C(O[BH-](OC(=O)C)OC(=O)C)(=O)C.[Na+]>C(Cl)Cl>[F:9][C:10]1[C:24]([C:25]([F:27])([F:26])[F:28])=[N:23][CH:22]=[CH:21][C:11]=1[C:12]([N:14]1[CH2:15][CH2:16][CH:17]([N:2]2[CH2:5][C:4](=[CH:6][C:7]#[N:8])[CH2:3]2)[CH2:18][CH2:19]1)=[O:13] |f:0.1,3.4|
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Name
|
2-(azetidin-3-ylidene)acetonitrile hydrochloride
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Quantity
|
4.5 g
|
Type
|
reactant
|
Smiles
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Cl.N1CC(C1)=CC#N
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Name
|
|
Quantity
|
10 g
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Type
|
reactant
|
Smiles
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FC1=C(C(=O)N2CCC(CC2)=O)C=CN=C1C(F)(F)F
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Name
|
|
Quantity
|
100 mL
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Type
|
solvent
|
Smiles
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C(Cl)Cl
|
Name
|
|
Quantity
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14.6 g
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Type
|
reactant
|
Smiles
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C(C)(=O)O[BH-](OC(C)=O)OC(C)=O.[Na+]
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Control Type
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AMBIENT
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Type
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CUSTOM
|
Details
|
The reaction mixture was stirred at ambient temperature for 2 hours
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
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To a 0.25-L flask equipped with a nitrogen inlet
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Type
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CUSTOM
|
Details
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before being quenched with saturated sodium bicarbonate (NaHCO3) aqueous solution (50 mL)
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Type
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CUSTOM
|
Details
|
The two phases were separated
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Type
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EXTRACTION
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Details
|
the aqueous phase was extracted with dichloromethane (200 mL)
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Type
|
WASH
|
Details
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The combined organic phase was washed with water (50 mL) and brine (50 mL)
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Type
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CONCENTRATION
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Details
|
concentrated under reduced pressure
|
Type
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CUSTOM
|
Details
|
to afford the crude desired product (10), which
|
Type
|
CUSTOM
|
Details
|
was purified by column chromatography (SiO2
|
Type
|
WASH
|
Details
|
O-10% of ethyl acetate in hexane gradient elution)
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
FC1=C(C(=O)N2CCC(CC2)N2CC(C2)=CC#N)C=CN=C1C(F)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 9.5 g | |
YIELD: PERCENTYIELD | 74.8% | |
YIELD: CALCULATEDPERCENTYIELD | 74.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |